
2-Isopropylpiperazine
Overview
Description
2-Isopropylpiperazine is a chemical compound with the molecular formula C7H16N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylpiperazine can be achieved through several methods. One common approach involves the hydrogenation of 2-Isopropylpyrazine. In this method, 2-Isopropylpyrazine is dissolved in ethanol, and palladium on carbon is used as a catalyst. The reaction mixture is hydrogenated at 50 psi over 48 hours. After the reaction, the mixture is filtered and concentrated under reduced pressure .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted piperazines.
Scientific Research Applications
Chemical Applications
Synthesis Building Block
2-Isopropylpiperazine serves as a crucial building block in organic synthesis. Its structure allows for the development of more complex molecules, making it valuable in the pharmaceutical industry for drug discovery and development. Researchers utilize it to create novel therapeutic agents that target various biological pathways.
Industrial Production
The compound is also employed in large-scale industrial synthesis, where optimizing reaction conditions is essential for maximizing yield and purity while minimizing environmental impact. Its versatility makes it suitable for producing fine chemicals and pharmaceuticals.
Biological Applications
Neurotransmitter Interaction
Research indicates that this compound interacts with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating mood disorders, including anxiety and depression. Preliminary studies show that the compound may exhibit anxiolytic properties, reducing anxiety-like behaviors in animal models.
Enzyme Inhibition
In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition could have therapeutic implications for metabolic disorders, offering a new avenue for treatment strategies.
Medical Applications
Therapeutic Potential
Investigations into the therapeutic effects of this compound have identified its potential as an antihistamine and anti-inflammatory agent. These properties could make it a candidate for developing treatments for allergic reactions or inflammatory conditions.
Case Studies and Research Findings
-
Study on Neurotransmitter Interaction :
A study evaluated the binding affinity of this compound to various neurotransmitter receptors. The results indicated significant binding to serotonin receptors, supporting its proposed antidepressant effects. -
Enzyme Inhibition Assay :
In vitro assays demonstrated that this compound effectively inhibited certain enzymes linked to metabolic pathways, highlighting its potential role in managing metabolic disorders. -
Behavioral Studies :
Animal models treated with this compound exhibited reduced anxiety-like behaviors compared to control groups, further confirming its anxiolytic potential.
Mechanism of Action
The mechanism of action of 2-Isopropylpiperazine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the piperazine ring.
Comparison with Similar Compounds
- 1-Benzylpiperazine (BZP)
- 1-Methyl-4-benzylpiperazine (MBZP)
- 1,4-Dibenzylpiperazine (DBZP)
- 3,4-Methylenedioxy-1-benzylpiperazine (MDBZP)
- 4-Bromo-2,5-dimethoxy-1-benzylpiperazine (2C-B-BZP)
Comparison: 2-Isopropylpiperazine is unique due to its isopropyl group, which imparts distinct chemical and physical properties compared to other substituted piperazines.
Biological Activity
2-Isopropylpiperazine, a derivative of piperazine, has garnered attention for its diverse biological activities. This compound is structurally related to various biologically active molecules, making it a significant candidate in medicinal chemistry and drug discovery. The following sections detail its biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
This compound has been investigated for several biological activities, including:
- Anticancer Properties : Exhibits potential against various cancer cell lines.
- Acetylcholinesterase Inhibition : Shows promise as an inhibitor of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.
- Purinergic Receptor Modulation : Acts as an antagonist to P2X7 receptors, influencing inflammatory and pain pathways.
Anticancer Activity
Research indicates that this compound derivatives possess significant anticancer properties. A study highlighted the structure-activity relationships (SAR) of piperazine derivatives against the K562 leukemia cell line. Compounds with specific substitutions at the C-2 position demonstrated varied activities, with some showing IC50 values in the low micromolar range .
Table 1: Anticancer Activity of this compound Derivatives
Case Study : A derivative of this compound was found to be more effective than cisplatin against A549 lung cancer cells, demonstrating its potential as a chemotherapeutic agent .
Acetylcholinesterase Inhibition
The compound has also been studied for its ability to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission. A study identified that isopropylpiperazine derivatives showed enhanced inhibition compared to other piperazine derivatives, indicating their potential as therapeutic agents for conditions like Alzheimer's disease .
Table 2: AChE Inhibition Potency
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Receptor Binding : It may bind to receptors involved in pain and inflammation, such as the P2X7 receptor, thereby modulating cellular responses related to these pathways .
- Enzyme Inhibition : The compound's structure allows it to inhibit enzymes like acetylcholinesterase effectively, which is critical in neuropharmacology .
Structure-Activity Relationships (SAR)
The SAR studies have revealed that modifications on the piperazine ring significantly affect biological activity. For instance, the presence of halogen atoms or phenyl groups at specific positions enhances anticancer potency .
Key Findings from SAR Analysis:
- Substituent Effects : Substituents at the C-2 position can dramatically alter activity against various cancer cell lines.
- Functional Groups : The introduction of functional groups such as fluorine enhances binding affinity and potency against targeted biological pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-alkyl piperazine derivatives like 2-isopropylpiperazine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of this compound typically involves multi-step processes, such as alkylation of piperazine precursors or reductive amination. For example, benzoic acid derivatives can undergo acyl chloride formation, bromination, and esterification to yield intermediates, followed by nucleophilic substitution with isopropyl groups . Optimization requires testing solvents (e.g., dichloromethane vs. THF), reaction times, and stoichiometric ratios. Kinetic studies under varying temperatures and catalysts (e.g., palladium for cross-coupling) are critical to maximize yield .
Q. How should researchers characterize this compound and validate its purity?
Methodological Answer: Characterization involves spectroscopic techniques:
- IR spectroscopy to confirm functional groups (e.g., N-H stretches at ~3300 cm⁻¹).
- ¹H/¹³C NMR to verify molecular structure and stereochemistry.
- GC-MS/HPLC with C18 columns and UV/ELSD detectors for purity analysis (>98% by area normalization) .
Purity validation requires calibration against certified reference materials and reproducibility across multiple batches .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and ANSI-approved goggles.
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors.
- Storage: Store in airtight containers at 2–8°C, away from oxidizers and moisture .
- Emergency Measures: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Acute toxicity data (e.g., LD50) should guide risk assessments .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or synthetic yields for this compound derivatives?
Methodological Answer: Discrepancies in spectral data (e.g., unexpected NMR peaks) may arise from impurities or stereochemical variations. Solutions include:
- Comparative analysis: Cross-reference with databases like NIST Chemistry WebBook .
- Isolation techniques: Use preparative HPLC to separate isomers/byproducts .
For yield inconsistencies, conduct Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, catalyst loading) .
Q. What experimental designs are recommended for assessing this compound’s pharmacological activity?
Methodological Answer:
- In vitro assays: Use cell-based models (e.g., HEK293 for receptor binding) with dose-response curves (IC50/EC50 calculations). Include positive/negative controls (e.g., known agonists/antagonists) .
- ADME profiling: Employ Caco-2 monolayers for permeability studies and microsomal stability assays (e.g., liver microsomes + NADPH). Validate results with LC-MS/MS quantification .
Q. How should stability studies for this compound be designed under varying environmental conditions?
Methodological Answer:
- Forced degradation studies: Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4–12 weeks.
- Analytical endpoints: Monitor degradation via HPLC-UV for new peaks and quantify remaining parent compound. Kinetic modeling (Arrhenius equation) predicts shelf-life .
Q. What computational methods are suitable for elucidating the reaction mechanisms of this compound synthesis?
Methodological Answer:
- Density Functional Theory (DFT): Calculate transition states and energy barriers for alkylation steps using software like Gaussian or ORCA .
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., solvation shells in polar aprotic solvents) . Pair computational predictions with experimental kinetics (e.g., Eyring plots) to validate mechanisms .
Properties
IUPAC Name |
2-propan-2-ylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6(2)7-5-8-3-4-9-7/h6-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCSNWKQNPKIHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84468-53-1 | |
Record name | 2-(propan-2-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.